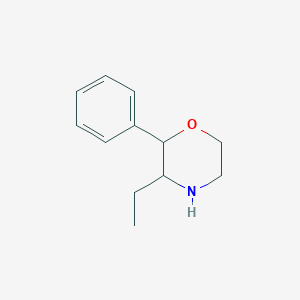

3-Ethyl-2-phenylmorpholine

Description

Significance of the Morpholine (B109124) Scaffold in Medicinal Chemistry Research

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.com This structure is considered a "privileged scaffold" in medicinal chemistry. nih.govdntb.gov.uanih.gov Its prevalence in numerous approved and experimental drugs stems from its favorable physicochemical, metabolic, and biological properties, as well as its relatively straightforward synthesis. nih.gov

The inclusion of a morpholine moiety in a molecule can enhance its pharmacological profile. It often improves pharmacokinetic properties, such as potency and drug-likeness. nih.gov The nitrogen atom in the ring is weakly basic, allowing for the formation of salts which can improve solubility and stability.

Morpholine derivatives have demonstrated a wide spectrum of biological activities. jchemrev.comontosight.ai Research has shown these compounds can act as:

Anticancer agents ontosight.ainih.gov

Antibacterial and antifungal agents ontosight.ai

Anti-inflammatory agents jchemrev.com

Antioxidants jchemrev.comontosight.ai

Antitubercular agents jchemrev.com

The versatility of the morpholine scaffold allows it to be a key component of the pharmacophore for a range of molecular targets, including enzyme active sites and various receptors. jchemrev.comnih.gov Its ability to be synthetically modified at multiple positions provides medicinal chemists with a valuable tool for developing new therapeutic agents. dntb.gov.uanih.gov

Table 1: Investigated Biological Activities of Morpholine Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | ontosight.ainih.gov |

| Anti-inflammatory | jchemrev.com |

| Antibacterial | jchemrev.comontosight.ai |

| Antifungal | ontosight.ai |

| Antioxidant | jchemrev.comontosight.ai |

Historical Perspective of Phenylmorpholine Derivatives in Academic Inquiry

The academic investigation of phenylmorpholine derivatives can be traced back to the mid-20th century. In the 1950s, phenmetrazine (3-methyl-2-phenylmorpholine) and its N-methylated analog, phendimetrazine, were developed. ljmu.ac.uk These compounds were studied for their sympathomimetic properties. ljmu.ac.uk Phenmetrazine contains a phenylisopropylamine skeleton where the terminal amine is incorporated into a morpholine ring. ljmu.ac.uk

Subsequent academic research focused on synthesizing and evaluating a wide array of phenylmorpholine analogs to understand their structure-activity relationships and explore potential therapeutic applications. ljmu.ac.ukrti.org A notable study in 2011 by Blough et al. involved the synthesis and pharmacological assessment of numerous phenylmorpholine analogs, investigating how modifications to the phenyl or morpholine rings affect their interaction with monoamine transporters. ljmu.ac.uk This line of inquiry has been critical in mapping the pharmacological effects of this chemical class. For instance, research has explored how halogen substitutions on the phenyl ring, such as in fluorinated phenmetrazine analogs, can alter the compound's potency and selectivity for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. researchgate.netljmu.ac.uk

Overview of Current Research Landscape Pertaining to 3-Ethyl-2-phenylmorpholine

Current research specifically concerning this compound, also known as phenetrazine, primarily positions it as an analytical reference standard. caymanchem.com It is structurally analogous to other known stimulants, and its primary use in the scientific community is for forensic and research applications, such as the calibration of analytical instruments and in comparative studies of sympathomimetic compounds. caymanchem.com

Detailed analytical characterization of this compound has been performed. An analytical report from 2015 provided data from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF) mass spectrometry, confirming its structure and purity. policija.si The compound is typically handled as a hydrochloride salt to enhance stability and solubility for analytical purposes. caymanchem.com

While direct pharmacological studies on this compound are not extensively published, the research landscape for its close analogs is active. Studies on compounds like 3-fluorophenmetrazine (B1651833) (3-FPM) provide insight into the potential biological actions of this class. Research has shown that fluorinated phenmetrazine isomers act as substrate-type releasers at dopamine and norepinephrine transporters, with much weaker effects at the serotonin transporter. researchgate.netljmu.ac.uk Furthermore, metabolic studies of these analogs have identified key biotransformation pathways, including N-oxidation, aryl hydroxylation, and degradation of the ethyl-bridge. nih.gov This body of research on related compounds provides a foundational framework for understanding the potential metabolic and pharmacological profile of this compound.

Table 2: Analytical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Systematic Name | This compound | policija.si |

| Common Name | Phenetrazine | caymanchem.com |

| Molecular Formula (Base) | C₁₂H₁₇NO | policija.si |

| Molecular Weight (Base) | 191.27 g/mol | policija.si |

| Form in Research | Hydrochloride Salt | caymanchem.com |

| Molecular Formula (HCl Salt) | C₁₂H₁₈ClNO | --- |

| Molecular Weight (HCl Salt) | 227.7 g/mol | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-Fluorophenmetrazine (3-FPM) | |

| 3-methyl-2-phenylmorpholine (Phenmetrazine) | |

| 3,4-dimethyl-2-phenylmorpholine (Phendimetrazine) | |

| Dextroamphetamine | |

| Ibuprofen | |

| Indomethacin | |

| Morpholine | |

| Phenylisobutylamine | |

| Buphedrone | |

| Methcathinone | |

| Cathinone |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMAVIHZFHQQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342627 | |

| Record name | Phenetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100368-98-7 | |

| Record name | Phenetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100368987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT2R95YBRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control in 3 Ethyl 2 Phenylmorpholine Synthesis

Established Synthetic Pathways to the 2-Phenylmorpholine (B1329631) Nucleus

The formation of the 2-phenylmorpholine core is a foundational step in the synthesis of 3-ethyl-2-phenylmorpholine. This typically involves the formation of a 1,4-oxazine ring system with a phenyl group at the C-2 position.

Cyclization Reactions and Ring Formation Strategies

The construction of the morpholine (B109124) ring is generally achieved through intramolecular cyclization of an appropriate acyclic precursor. A common and effective strategy involves the acid-catalyzed cyclization of N-substituted 2-amino-1-phenylethanol (B123470) derivatives. In this approach, a precursor containing an amino alcohol and a suitable leaving group is treated with a strong acid, such as sulfuric acid, to promote the ring-closing reaction. nih.govnih.gov The mechanism proceeds via protonation of a hydroxyl group, followed by its elimination as water to form a carbocation, which is then attacked by the nitrogen atom to form the morpholine ring.

Another strategy involves the reaction of a substituted phenylamine with a bis-electrophile like 2-chloroethyl ether under basic conditions to facilitate ring closure. google.com Additionally, palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines, offering a modular approach to vary the substituents on the ring. nih.gov A green chemistry approach has also been explored, utilizing the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) to form zwitterionic intermediates that can be cyclized to morpholines in high yields. chemrxiv.orgchemrxiv.org

| Cyclization Strategy | Key Reagents/Conditions | Description |

|---|---|---|

| Acid-Catalyzed Cyclization | Concentrated H₂SO₄ | Intramolecular dehydration and cyclization of an N-substituted 2-amino-1-phenylethanol derivative. nih.govnih.gov |

| Reaction with Bis-electrophile | Substituted phenylamine, 2-chloroethyl ether, alkali | Heating a substituted phenylamine with 2-chloroethyl ether under basic conditions to form the morpholine ring. google.com |

| Palladium-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Coupling of N-aryl ethanolamine (B43304) derivatives with aryl or alkenyl bromides to form substituted morpholines. nih.gov |

| Green Synthesis via Ethylene Sulfate | 1,2-amino alcohol, ethylene sulfate, tBuOK | Formation of a zwitterionic intermediate followed by base-mediated cyclization. chemrxiv.orgchemrxiv.org |

Approaches for Introducing the Ethyl and Phenyl Substituents

The phenyl group at the C-2 position is typically introduced by starting with a phenyl-substituted precursor, such as a derivative of 2-amino-1-phenylethanol. The ethyl group at the C-3 position can be incorporated in several ways. One common method is to start with a precursor that already contains the ethyl group, such as an analogue of norephedrine (B3415761) with an ethyl group instead of a methyl group. For instance, the synthesis can begin with the bromination of a propiophenone (B1677668) derivative, followed by reaction with ethanolamine to introduce the necessary components for the morpholine ring. nih.gov

Reductive amination is another versatile method for introducing substituents on the nitrogen atom of the morpholine ring. nih.gov While this is for N-alkylation, a similar principle can be applied to build the C-3 substituent prior to cyclization. The choice of starting materials is crucial for the successful introduction of both the ethyl and phenyl groups in the desired positions.

Development of Stereoselective Synthetic Routes for this compound

The presence of two stereocenters in this compound (at C-2 and C-3) means that it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The development of stereoselective synthetic routes is therefore essential for obtaining specific, enantiomerically pure isomers.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, 8-phenylmenthol has been used as a chiral auxiliary in the asymmetric synthesis of related compounds.

Catalytic asymmetric synthesis is a powerful tool for generating chiral molecules. For instance, the enantioselective synthesis of 3-substituted morpholines has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction using a RuCl(S,S)-Ts-DPEN catalyst, yielding high enantiomeric excesses. nih.gov Organocatalysis has also been employed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov Rhodium-catalyzed asymmetric allylation has been developed for the synthesis of related chiral heterocycles. nih.gov

| Enantioselective Method | Key Reagent/Catalyst | Outcome |

|---|---|---|

| Chiral Auxiliary | e.g., 8-Phenylmenthol | Controls stereochemistry of a reaction, then removed. |

| Asymmetric Catalysis | RuCl(S,S)-Ts-DPEN | High enantiomeric excess (>95%) in the synthesis of 3-substituted morpholines. nih.gov |

| Organocatalysis | Chiral amines or phosphines | Enantioselective functionalization of the morpholine core. nih.gov |

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to produce a specific diastereomer of a compound with multiple stereocenters. In the synthesis of this compound, the relative stereochemistry of the ethyl and phenyl groups (cis or trans) can be controlled during the ring-formation step. The acid-catalyzed cyclization of a diastereomerically pure amino alcohol precursor will proceed with retention or inversion of configuration at one of the centers, depending on the reaction mechanism, leading to a specific diastereomer of the final product. For example, cyclization of a diol precursor using sulfuric acid has been shown to afford the thermodynamically more stable trans isomer. nih.gov

The choice of reagents and reaction conditions can significantly influence the diastereoselectivity of the cyclization. For instance, the use of different catalysts or solvent systems can favor the formation of one diastereomer over another.

Chiral Resolution Techniques for this compound Isomers

When a synthesis produces a racemic or diastereomeric mixture of this compound isomers, chiral resolution techniques can be employed to separate them. wikipedia.org One of the most common methods is the formation of diastereomeric salts. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for separating enantiomers. nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. nih.gov

| Resolution Technique | Principle | Example of Resolving Agent/Stationary Phase |

|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Tartaric acid, Camphorsulfonic acid. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Cellulose or amylose (B160209) derivatives coated on a solid support. |

Novel Synthetic Procedures and Methodological Innovations

The synthesis of 2,3-disubstituted morpholines, such as this compound, has been an area of active research, leading to the development of novel procedures that offer greater control over stereochemistry and efficiency. Traditional methods often require multiple steps and harsh conditions. However, recent innovations focus on more direct and elegant strategies. One such approach involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields and diastereoselectivities. rsc.org

Another significant advancement is the copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes. This method facilitates the direct synthesis of 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.gov The reaction proceeds through an intramolecular addition of an alcohol moiety to the alkene, followed by an intermolecular coupling with an amine. nih.gov While this specific example leads to aminomethyl-functionalized products, the underlying strategy of copper-promoted alkene difunctionalization represents a valuable tool for constructing the morpholine core. nih.gov

Furthermore, diastereoselective and even diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners have been developed starting from a tosyl-oxazetidine and α-formyl carboxylates. acs.orgnih.gov This base-catalyzed cascade reaction yields morpholine hemiaminals, which can be further elaborated to create highly decorated and conformationally rigid morpholines. acs.orgnih.gov The synthesis of specific analogues, such as 3-ethyl and 3-propyl-2-phenylmorpholine, has been achieved through the reduction of keto-hydroxymorpholine precursors with sodium borohydride, followed by cyclization using sulfuric acid. nih.gov

Table 1: Comparison of Novel Synthetic Strategies for Substituted Morpholines

| Methodology | Key Reagents/Catalysts | Starting Materials | Key Features | Ref |

|---|---|---|---|---|

| Rhodium-Catalyzed Cyclization | Rhodium Catalyst | Nitrogen-Tethered Allenols | Atom-economic, high diastereoselectivity for various substitution patterns. | rsc.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamides | Direct entry to aminomethyl-functionalized morpholines, stereoselective. | nih.gov |

| Base-Catalyzed Cascade | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Tosyl-oxazetidine, α-formyl carboxylates | Forms morpholine hemiaminals for further functionalization, diastereoconvergent. | acs.orgnih.gov |

| Reductive Cyclization | Sodium Borohydride, Sulfuric Acid | Keto-hydroxymorpholines | Specific synthesis route for 3-alkyl-2-phenylmorpholine analogues. | nih.gov |

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, green chemistry principles are being integrated into the synthesis of heterocyclic compounds, including morpholines. mdpi.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

A significant green innovation for morpholine synthesis is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive and safer reagents: ethylene sulfate and potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.orgchemrxiv.org This methodology avoids the use of hazardous reagents like chloroacetyl chloride and the associated metal hydride reduction steps common in traditional methods. chemrxiv.org A key feature of this process is the selective monoalkylation of the amine with ethylene sulfate, which can be performed on a large scale. nih.govchemrxiv.org This approach offers substantial environmental and safety benefits over conventional three-step sequences by eliminating steps and their associated waste streams. chemrxiv.org

Other green strategies applicable to morpholine synthesis include the use of environmentally benign solvents, such as water, ethanol, or supercritical carbon dioxide, and the application of energy-efficient techniques like microwave-assisted synthesis. mdpi.comejcmpr.com Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. researchgate.net For instance, the development of photocatalytic couplings under continuous flow conditions using an inexpensive organic photocatalyst represents a scalable and sustainable method for producing substituted morpholines. organic-chemistry.org These green methodologies provide pathways to synthesize morpholine derivatives with a reduced environmental footprint. nih.gov

Table 2: Green Chemistry Principles in Morpholine Synthesis

| Green Chemistry Principle | Application in Morpholine Synthesis | Example/Benefit | Ref |

|---|---|---|---|

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is an atom-economic pathway. | rsc.org |

| Use of Safer Reagents | Employing less hazardous chemical reagents. | Using ethylene sulfate instead of chloroacetyl chloride to avoid hazardous intermediates and byproducts. | nih.govchemrxiv.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure; using alternative energy sources. | Microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. | mdpi.comnih.gov |

| Waste Prevention | Preventing waste generation is better than treating or cleaning up waste after it has been created. | A two-step protocol using ethylene sulfate eliminates a step and associated waste compared to traditional three-step methods. | chemrxiv.org |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Use of photocatalysts or transition metals (e.g., Rhodium, Copper) enables efficient cyclization reactions. | rsc.orgnih.govorganic-chemistry.org |

Functionalization Strategies for Morpholine Derivatives

The ability to selectively functionalize the morpholine scaffold is crucial for modulating the properties of resulting compounds. e3s-conferences.org Strategies for functionalization can target the nitrogen atom, the existing substituents (ethyl and phenyl groups), or the carbon backbone of the morpholine ring.

A primary site for functionalization is the morpholine nitrogen. N-substitution is a common strategy to introduce a wide variety of functional groups. For example, in the synthesis of 2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine analogues, the nitrogen was alkylated using reagents like acetaldehyde (B116499) in the presence of a reducing agent (sodium triacetoxyborohydride) to yield the N-ethyl derivative. nih.gov This approach can be broadly applied to introduce diverse alkyl, aryl, or functionalized groups at the nitrogen position, significantly altering the molecule's characteristics.

Functionalization can also be achieved by modifying the substituents on the carbon ring. The synthesis of analogues with extended alkyl chains at the C-3 position, such as 3-ethyl and 3-propyl derivatives of 2-phenylmorpholine, demonstrates the feasibility of varying substituents at this position to explore structure-activity relationships. nih.gov

More advanced strategies involve creating highly substituted morpholine rings from the outset. Methodologies such as the diastereoselective synthesis from N-tethered alkenols or the base-catalyzed cascade reaction starting from chiral epoxides allow for the construction of morpholines with multiple, well-defined stereocenters and functional groups, such as hydroxymethyl groups, that are orthogonally protected for subsequent, selective chemical manipulation. nih.govsci-hub.st These complex scaffolds provide multiple handles for further functionalization, enabling the synthesis of a diverse library of morpholine derivatives.

Advanced Structural Characterization and Conformational Analysis of 3 Ethyl 2 Phenylmorpholine

Spectroscopic Techniques for Elucidating Complex Structures

Modern spectroscopic methods provide invaluable insights into the molecular framework of 3-Ethyl-2-phenylmorpholine, allowing for the precise determination of its stereochemistry and the elucidation of its fragmentation patterns under energetic conditions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of stereochemistry in cyclic compounds like this compound. In substituted morpholines, ¹³C NMR chemical shifts are particularly sensitive to the orientation of substituents on the ring. cdnsciencepub.com The effects of methyl and phenyl substitutions on the morpholine (B109124) ring have been studied, revealing that substituent-induced chemical shifts can be used to determine the stereochemical arrangement. cdnsciencepub.com For instance, the chemical shifts of the carbon atoms within the morpholine ring are influenced by the presence and orientation of the ethyl and phenyl groups at the C3 and C2 positions, respectively.

The relative stereochemistry of diastereomers can be established using Nuclear Overhauser Effect (NOE) experiments. nih.gov These experiments provide information about the spatial proximity of different protons within the molecule, which is essential for assigning the relative configurations at the chiral centers (C2 and C3). For related substituted morpholines, NOE experiments have been successfully used to assign the stereochemistry of both diastereomers. nih.gov The analysis of coupling constants between adjacent protons also provides crucial information about their dihedral angles, further aiding in the conformational and stereochemical assignment.

Table 1: Representative ¹³C NMR Chemical Shift Parameters for Substituted Morpholines

| Substituent | Position | Effect on α-Carbon (ppm) | Effect on β-Carbon (ppm) |

|---|---|---|---|

| Equatorial Methyl | C2 | +4.90 | +6.29 |

| Phenyl | C2 | Attenuated α-effect | - |

Note: Data is based on analogous substituted morpholine systems and illustrates the expected trends for this compound. The actual chemical shifts would need to be determined experimentally for the specific compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight of this compound and in analyzing its fragmentation pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule and its fragments. core.ac.uknih.gov The fragmentation of morpholine derivatives, like other cyclic amines, is often initiated by cleavage of the bonds adjacent to the nitrogen atom. nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), this compound would be expected to undergo characteristic fragmentation. The study of fragmentation pathways for various drugs of abuse and related compounds using accurate-mass spectra has shown that cleavage often occurs at the bonds adjacent to heteroatoms. core.ac.uk For this compound, key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the phenyl group, and opening of the morpholine ring. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for identification and structural elucidation. core.ac.uknih.gov The use of tandem mass spectrometry (MS/MS) allows for the isolation and further fragmentation of specific ions, providing more detailed structural information. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Ions for this compound

| Ion | Proposed Structure / Loss |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₂H₅]+ | Loss of the ethyl group |

| [M - C₆H₅]+ | Loss of the phenyl group |

| Various smaller fragments | Resulting from ring cleavage |

Note: This table represents hypothetical fragmentation patterns. The actual fragmentation would be confirmed through experimental mass spectral analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands for the C-O-C ether linkage, the N-H bond of the secondary amine, and the C-H bonds of the aliphatic and aromatic portions of the molecule would be expected. The vibrational spectra of morpholine conformers have been measured, and these studies can inform the analysis of substituted derivatives. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The presence of the phenyl group in this compound will result in characteristic UV absorption bands. The position and intensity of these bands can be influenced by the substitution on the phenyl ring and its interaction with the morpholine ring.

Conformational Preferences and Dynamics of the Morpholine Ring System

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The substituents on the ring significantly influence the preferred conformation and the dynamics of the ring system.

Chair Conformations and Inversion Barriers

The morpholine ring predominantly adopts a chair conformation. acs.orgresearchgate.net For an unsubstituted morpholine, two chair conformations, one with the N-H in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax), are in equilibrium. acs.orgnih.gov Experimental and theoretical studies have shown that the equatorial conformer is generally more stable. acs.orgnih.gov The energy barrier for the inversion between these chair forms is an important parameter that describes the conformational flexibility of the ring. For substituted anilines, which share some electronic similarities with N-aryl morpholines, π-electron-donating or -withdrawing groups on the aromatic ring can influence the inversion barrier at the nitrogen atom. rsc.org

Influence of Substituents on Ring Conformation

The presence of the ethyl group at C3 and the phenyl group at C2 in this compound has a profound impact on the conformational equilibrium of the morpholine ring. Large substituents on a six-membered ring generally prefer to occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the chair conformation where both the ethyl and phenyl groups are in equatorial positions is expected to be the most stable.

The conformational preference is a direct consequence of avoiding steric strain, such as pseudo A¹,³ strain between substituents on the ring. nih.govacs.org In some substituted morpholines, substituents may adopt axial positions to avoid other unfavorable interactions or to benefit from stabilizing effects like the anomeric effect. nih.govacs.org The interplay of these steric and electronic effects determines the final conformational landscape of the molecule. The preferred conformation of substituted morpholines can be predicted and analyzed using computational methods and confirmed by experimental techniques like NMR spectroscopy. cdnsciencepub.com

Table 3: Factors Influencing Conformational Stability in Substituted Morpholines

| Factor | Description | Preferred Orientation of Large Substituents |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms or groups. | Equatorial |

| 1,3-Diaxial Interactions | Steric strain between an axial substituent and axial hydrogens or other substituents on the same side of the ring. | Equatorial |

| Anomeric Effect | A stereoelectronic effect that can favor axial conformations for certain substituents adjacent to a heteroatom. | Axial (in specific cases) |

| Pseudo A¹,³ Strain | A type of steric strain in heterocyclic systems that can influence substituent positioning. | Avoidance of this strain can favor specific conformations. |

Structure Activity Relationship Sar Studies of 3 Ethyl 2 Phenylmorpholine and Its Analogs

Positional Isomerism and Stereochemical Influence on Biological Activity

The spatial arrangement of substituents on the morpholine (B109124) ring is a critical determinant of the pharmacological activity of 2-phenylmorpholine (B1329631) derivatives. Stereoisomerism, including the relative orientation of the substituents at the C2 and C3 positions, plays a pivotal role in how these molecules interact with their biological targets. nih.govnih.govmhmedical.com

The stereochemistry at the C2 and C3 positions of the morpholine ring gives rise to cis and trans diastereomers, which describe the relative orientation of the phenyl and ethyl groups. In the cis isomer, both substituents are on the same side of the morpholine ring plane, whereas in the trans isomer, they are on opposite sides. This seemingly subtle difference can lead to significant variations in biological efficacy. solubilityofthings.com

For the closely related analog, 3-methyl-2-phenylmorpholine, the separation and study of its cis and trans isomers have been a subject of research. acs.org Studies on other classes of neurologically active compounds have demonstrated that one diastereomer often possesses significantly higher potency than the other. For instance, in a series of benzhydro[f]quinoline analogs, the trans-isomers were found to be substantially more potent as dopamine (B1211576) receptor agonists than their cis counterparts. nih.gov Conversely, in other molecular scaffolds, the cis configuration has been shown to be the more active form. researchgate.net This highlights that the optimal spatial arrangement is highly dependent on the specific molecule and its interaction with the unique topology of its receptor binding site. The chirality of drug molecules is a crucial factor as it affects their interaction with biological targets like enzymes and receptors. mhmedical.com

Modulation of Substituents on the Morpholine Ring and Phenyl Moiety

Modifying the substituents on both the morpholine ring and the appended phenyl group provides a powerful method to fine-tune the pharmacological properties of the parent compound.

Varying the length of the alkyl chain at the C3 position of the morpholine ring has a significant impact on the compound's activity, particularly on its potency as a monoamine transporter inhibitor. A study on a series of 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogs systematically replaced the 3-methyl group with larger alkyl groups, such as ethyl and propyl.

The findings indicate that extending the alkyl chain from methyl to ethyl or propyl can substantially increase the potency for dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) inhibition. The 3-propyl analog, in particular, showed the highest potency as a DAT inhibitor among the tested compounds.

| Compound Analogue | C3-Alkyl Group | DAT Inhibition (IC₅₀ nM) | NET Inhibition (IC₅₀ nM) |

|---|---|---|---|

| (S,S)-5a Analog | Methyl | 150 | 41 |

| 5g Analog | Ethyl | 23 | 19 |

| 5h Analog | Propyl | 6.0 | 9 |

Data derived from a study on 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogs.

Placing substituents on the phenyl ring at the C2 position allows for the exploration of electronic and steric effects on activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the interaction of the molecule with its target.

In a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the effect of halogen substitution on the phenyl ring was investigated. The study compared fluoro, chloro, and bromo substituents at the para-position. The results showed a clear trend in potency for antagonizing the α3β4* nicotinic acetylcholine receptor (nAChR), with the bromo-substituted analog being the most potent, followed by the chloro and then the fluoro analogs. This suggests that both the electronic properties and the size (steric bulk) of the halogen atom influence the interaction with the receptor.

| Compound Analogue | Para-Substituent | α3β4* nAChR Antagonism (IC₅₀ µM) |

|---|---|---|

| (S,S)-5b | Fluoro (-F) | 1.1 |

| (S,S)-5a | Chloro (-Cl) | 0.8 |

| (S,S)-5c | Bromo (-Br) | 0.4 |

Data derived from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.

N-Substitution Effects on Pharmacological Profile

Alkylation of the nitrogen atom of the morpholine ring is a common strategy to modulate the pharmacological profile of this class of compounds. The size and nature of the N-substituent can dramatically alter binding affinities for monoamine transporters and introduce new activities.

In studies of 2-phenylmorpholine derivatives, increasing the N-alkyl chain length from methyl to ethyl and propyl significantly enhanced potency for both DAT and NET inhibition. The N-ethyl and N-propyl analogs demonstrated markedly higher potency compared to the N-methyl analog. Furthermore, some research indicates that an N-propyl substitution on the morpholine ring can confer dopamine receptor agonist activity, adding another dimension to the compound's pharmacological profile. wikipedia.org

| Compound Analogue | N-Substituent | DAT Inhibition (IC₅₀ nM) | NET Inhibition (IC₅₀ nM) | α3β4* nAChR Antagonism (IC₅₀ nM) |

|---|---|---|---|---|

| 5d Analog | Methyl | 1000 | 720 | 1200 |

| 5e Analog | Ethyl | 17 | 10 | 200 |

| 5f Analog | Propyl | 13 | 10 | 200 |

Data derived from a study on 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Ethyl-2-phenylmorpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of this compound and its derivatives, QSAR studies are pivotal for predicting the biological activities of novel analogs and for rationally designing compounds with desired pharmacological profiles, particularly concerning their interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). nih.govresearchgate.net

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov A QSAR model is formulated as a mathematical equation:

Biological Activity = f (Molecular Descriptors)

This model, once developed and rigorously validated, can forecast the activity of newly designed compounds before their synthesis, thereby saving significant time and resources in the drug discovery process. nih.gov

While specific QSAR models for this compound derivatives are not extensively detailed in publicly available literature, the principles can be effectively illustrated by examining studies on its close structural analog, phenmetrazine (3-methyl-2-phenylmorpholine), and its derivatives. nih.govresearchgate.net Research on positional isomers of methylphenmetrazine (MPM) and fluorophenmetrazine (FPM) provides crucial data that forms the basis for developing a QSAR model. These studies quantify how substitutions on the phenyl ring influence potency at DAT, NET, and SERT. nih.govresearchgate.net

For instance, a study on methylphenmetrazine isomers provided in vitro data on their ability to inhibit monoamine uptake, which is a critical measure of their activity. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the transporter activity, serve as the quantitative measure of biological activity in a potential QSAR model.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

| Phenmetrazine | 4.41 | 1.2 | >30 |

| 2-Methylphenmetrazine (2-MPM) | 6.74 | 1.9 | 28.1 |

| 3-Methylphenmetrazine (3-MPM) | >30 | 5.2 | >30 |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | 2.5 | 3.0 |

| Data sourced from studies on phenmetrazine analogs. nih.gov |

This data quantitatively demonstrates the structure-activity relationship. For example, moving the methyl group from the 4-position (para) to the 3-position (meta) on the phenyl ring dramatically reduces potency at the dopamine and serotonin transporters. nih.gov Specifically, 4-MPM is approximately 3.5-fold more potent than 2-MPM at DAT and nearly 10-fold more potent than both 2-MPM and the parent phenmetrazine at SERT. nih.gov Such quantitative data is essential for building a predictive QSAR model.

To develop a 3D-QSAR model, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. researchgate.netmdpi.com These methods correlate the 3D properties of molecules with their biological activities.

CoMFA : This technique calculates the steric and electrostatic fields around a set of aligned molecules. The resulting models are often visualized with 3D contour maps, which indicate regions where modifications to the molecular structure would likely lead to changes in activity. For instance, a map might show that bulky (sterically favored) substituents at the 4-position of the phenyl ring increase DAT affinity, while such groups are disfavored at the 3-position.

CoMSIA : An extension of CoMFA, CoMSIA evaluates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This provides a more detailed understanding of the ligand-receptor interactions. A CoMSIA model for 2-phenylmorpholine derivatives might reveal that increased hydrophobicity at a specific position enhances binding, or that a hydrogen bond acceptor is crucial for interaction with a particular transporter.

The development and validation of a robust QSAR model for this compound derivatives would involve aligning the 3D structures of a series of analogs and calculating various molecular descriptors. Statistical methods, such as Partial Least Squares (PLS), are then used to generate a regression model. actascientific.com The predictive power of the model is assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of molecules not included in the model's creation. chemmethod.com A successfully validated QSAR model serves as a powerful predictive tool for designing future this compound analogs with optimized potency and selectivity.

Pharmacological Mechanisms and Biological Interactions of 3 Ethyl 2 Phenylmorpholine

In Vitro Receptor Binding and Transporter Interaction Profiling

The initial characterization of a psychoactive compound typically involves in vitro assays to determine its binding affinity for various receptors and transporters. This profiling helps to identify the primary molecular targets and predict the compound's pharmacological effects.

Substituted phenylmorpholines are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. wikipedia.orggoogle.com The potency of this interaction is typically quantified by the half-maximal inhibitory concentration (IC50) in radioligand binding or uptake inhibition assays.

Specific in vitro binding affinity data (Kᵢ) or uptake inhibition values (IC50) for 3-Ethyl-2-phenylmorpholine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not available in the published scientific literature. For context, the parent compound, phenmetrazine, is a potent norepinephrine and dopamine releasing agent with only very weak activity at the serotonin transporter. wikipedia.org

To understand the full pharmacological profile and potential off-target effects, novel compounds are often screened against a broad panel of G-protein coupled receptors (GPCRs). Such screenings can reveal interactions with receptors like adrenergic, serotonergic, or dopaminergic subtypes beyond the transporters.

There are no published studies that have reported the results of a comprehensive GPCR binding screen for this compound. Therefore, its affinity for other CNS receptors remains uncharacterized.

Cellular and Subcellular Mechanisms of Action

Beyond initial binding, cellular assays are used to determine the functional activity of a compound at its target, for instance, whether it acts as an inhibitor (antagonist) or a substrate (releaser/agonist).

Compounds of the phenylmorpholine class typically act as either reuptake inhibitors, which block the transporter, or as releasing agents (substrates), which are transported into the neuron and cause a reverse transport of neurotransmitters. wikipedia.orgnih.gov This distinction is crucial as it leads to different neurochemical and behavioral effects. The mechanism is often determined using synaptosome preparations, where the ability of a compound to inhibit the uptake of a radiolabeled substrate is compared to its ability to evoke the release of a pre-loaded radiolabeled neurotransmitter.

Specific studies to determine whether this compound functions as a monoamine reuptake inhibitor or a releasing agent have not been published. Consequently, its half-maximal effective concentration (EC50) for release or its potency as an inhibitor is unknown.

The interaction of a compound with a receptor or transporter can trigger downstream intracellular signaling cascades, involving second messengers like cyclic AMP (cAMP) or the activation of various protein kinases. These pathways ultimately mediate the cellular response. For example, chronic stimulation of certain GPCRs can lead to receptor desensitization and changes in the phosphorylation state of signaling proteins like ERK1/2 or Akt. nih.gov

No research has been published on the effects of this compound on any intracellular signaling pathways.

Enzymatic Interactions and Inhibition Studies

The metabolic fate and potential for drug-drug interactions of a compound are often assessed by studying its interaction with key metabolic enzymes. The primary enzymes involved in the metabolism of many psychoactive substances are the cytochrome P450 (CYP) and monoamine oxidase (MAO) families. nih.govcriver.com Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs.

There is no available data from in vitro studies characterizing the inhibitory potential (IC50) of this compound on any MAO or CYP450 isoforms.

Preclinical Pharmacokinetic and Metabolic Profile of 3 Ethyl 2 Phenylmorpholine

Absorption and Distribution Characteristics in Biological Systems

There is no published preclinical research detailing the absorption and distribution characteristics of 3-Ethyl-2-phenylmorpholine in biological systems. Key pharmacokinetic parameters such as the rate and extent of absorption, plasma protein binding, and tissue distribution have not been documented.

Identification of Major Metabolic Pathways

Specific metabolic pathways for this compound have not been elucidated in scientific literature. While it is plausible that its metabolism would follow patterns similar to other phenylmorpholine compounds, no dedicated studies have been conducted to confirm this.

Oxidative Metabolism of the Morpholine (B109124) Ring and Phenyl Moiety

Information regarding the oxidative metabolism of the morpholine ring and phenyl moiety of this compound is not available.

Role of Cytochrome P450 Enzymes

The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound have not been identified. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine which isoforms are responsible for its biotransformation.

Metabolite Identification and Characterization Studies

There are no published studies that have identified or characterized any metabolites of this compound.

Bioavailability and Elimination Profiles

The bioavailability and elimination profiles of this compound, including its elimination half-life and routes of excretion, have not been determined in any preclinical models.

Computational Chemistry and Molecular Modeling of 3 Ethyl 2 Phenylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy levels within a molecule. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. nih.govmdpi.com For 3-Ethyl-2-phenylmorpholine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its most stable three-dimensional conformation. nih.govespublisher.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: The following data are representative values based on typical DFT calculations for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Calculated Value | Significance |

| Total Energy | -655.8 Hartree | Indicates the stability of the optimized geometry. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Indicates overall molecular polarity. |

Data is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, offering crucial insights into its reactivity and intermolecular interactions. researchgate.netchemrxiv.org It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. rsc.org The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-deficient and attractive to nucleophiles. chemrxiv.org

For this compound, an MESP analysis would reveal the most electron-rich areas, likely concentrated around the oxygen and nitrogen atoms of the morpholine (B109124) ring due to their lone pairs of electrons. cornell.edu These regions are predicted to be the primary sites for hydrogen bonding and interactions with biological targets. researchgate.net Conversely, positive potential would be observed around the hydrogen atoms. Understanding the MESP is crucial for interpreting how the molecule will orient itself when approaching a receptor binding site. cornell.edu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. nih.gov The process involves sampling a vast number of conformations of the ligand within the receptor's active site and scoring them based on binding affinity. espublisher.com

In the context of this compound, docking simulations would be performed against various protein targets to explore its potential pharmacological activities. The results are evaluated using a scoring function, which estimates the binding free energy (often expressed in kcal/mol), with more negative scores indicating stronger binding. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding pocket. mdpi.com For example, studies on other morpholine-derived compounds have successfully used docking to analyze their binding modes as inhibitors of enzymes like carbonic anhydrase. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | Tyr23, Leu78, Val31 | Hydrophobic |

| Asp88 | Hydrogen Bond (with Morpholine N-H) | ||

| Phe90 | π-π Stacking (with Phenyl Ring) | ||

| Hypothetical GPCR B | -7.2 | Trp112, Ile115 | Hydrophobic |

| Ser190 | Hydrogen Bond (with Morpholine Oxygen) |

Data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comdntb.gov.ua MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for refining the binding affinity predictions obtained from docking. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD suggests that the ligand remains securely bound in its initial docked pose. nih.gov Furthermore, MD simulations can be used to calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA, providing a more accurate estimation of binding affinity. nih.gov

In Silico Prediction of Pharmacological Activity and Metabolic Fate

In silico tools play a vital role in the early stages of drug discovery by predicting a compound's pharmacological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov

Prediction of pharmacological activity often involves ligand-based approaches, where the structure of this compound is compared to databases of compounds with known biological activities. scienceopen.comresearchgate.net If the molecule shares significant structural or electronic features with known active compounds, it may be predicted to have similar pharmacological effects.

ADMET prediction models use quantitative structure-property relationships (QSPR) to forecast a molecule's pharmacokinetic profile. mdpi.com For this compound, these predictions would assess properties such as its potential for oral absorption, ability to cross the blood-brain barrier, and its likely metabolic pathways. For instance, predictions might indicate whether the compound is likely to be a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov These predictions help to identify potential liabilities early in the drug development process, saving time and resources. researchgate.net

Table 3: Illustrative In Silico ADMET Predictions for this compound Note: The following data are representative of typical outputs from ADMET prediction software and are for illustrative purposes.

| Property | Predicted Value/Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for CNS activity. |

| CYP2D6 Substrate | Non-substrate | Lower risk of drug-drug interactions via this enzyme. |

| CYP3A4 Substrate | Likely substrate | Potential for metabolism by a major drug-metabolizing enzyme. |

| Ames Mutagenicity | Non-mutagenic | Low predicted risk of carcinogenicity. |

| Drug-Likeness (Lipinski's Rule) | Obeys all rules | Favorable physicochemical properties for a drug candidate. |

Data is hypothetical and for illustrative purposes.

Medicinal Chemistry Strategies and Analog Design Based on 3 Ethyl 2 Phenylmorpholine

Derivatization and Scaffold Modification for Enhanced Potency and Selectivity

The potency and selectivity of 3-Ethyl-2-phenylmorpholine analogs as monoamine uptake inhibitors are highly sensitive to structural modifications at several key positions: the C-3 position of the morpholine (B109124) ring, the nitrogen atom (N-4), and the phenyl ring. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications influence interactions with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

A primary strategy for enhancing potency involves the extension of the alkyl chain at the C-3 position. Research on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs demonstrated that increasing the size of the C-3 substituent from methyl to ethyl or propyl significantly boosts potency for dopamine and norepinephrine uptake inhibition. nih.govcore.ac.uk Specifically, the 3-ethyl analog (5g) and 3-propyl analog (5h) were found to be the most potent dopamine uptake inhibitors among the tested compounds and were also powerful norepinephrine uptake inhibitors. nih.gov This suggests that the C-3 position is located in a region of the transporter binding pocket that can accommodate larger, lipophilic groups, leading to enhanced binding affinity.

The table below summarizes the in vitro monoamine uptake inhibition data for C-3 alkyl analogs, illustrating the impact of chain extension on potency and selectivity.

| Compound | C-3 Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (S,S)-5a | -CH₃ | >1000 | 110 | >10000 |

| 5g | -CH₂CH₃ | 23 | 19 | 1800 |

| 5h | -CH₂CH₂CH₃ | 6.0 | 9 | 300 |

| Data sourced from a study on 2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov |

Modifications to the phenyl ring also play a critical role in modulating activity. The introduction of substituents on the aromatic ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the binding site. For instance, studies on phenmetrazine (3-methyl-2-phenylmorpholine) analogs have shown that adding methyl or fluoro groups at the meta- or para- positions of the phenyl ring can produce potent stimulant-like compounds. google.comnih.gov These substitutions can enhance binding affinity or alter the selectivity profile between DAT, NET, and SERT.

Approaches for Improving Metabolic Stability and Pharmacokinetic Properties

A significant challenge in drug design is ensuring that a potent compound has a favorable pharmacokinetic profile, including adequate metabolic stability to achieve therapeutic concentrations and duration of action. For the this compound scaffold, several metabolic "soft spots" are susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. youtube.com

Key strategies to enhance metabolic stability include:

Blocking Aromatic Oxidation : Unsubstituted phenyl rings are often targets for CYP-mediated oxidation via epoxidation. pressbooks.pub A common strategy to prevent this is to introduce an electron-withdrawing group, such as a halogen (e.g., fluorine), onto the ring, typically at the para-position. This deactivates the ring towards oxidative metabolism. pressbooks.pub

Aliphatic Hydroxylation Prevention : The ethyl group at C-3 and other aliphatic positions on the morpholine ring are potential sites for hydroxylation. This metabolic pathway can be blocked by replacing susceptible hydrogen atoms with bioisosteres like deuterium or fluorine. The resulting carbon-deuterium (C-D) or carbon-fluorine (C-F) bonds are stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolism at that site (the kinetic isotope effect). pressbooks.pubnih.govcambridgemedchemconsulting.com

Scaffold Rigidification : Introducing conformational constraints, such as cyclization or changing ring sizes, can improve metabolic stability by locking the molecule into a conformation that is a poorer substrate for metabolic enzymes. nih.gov

Heteroatom Introduction : Replacing a carbon in the phenyl ring with a nitrogen atom (e.g., creating a pyridine ring) can increase resistance to CYP-mediated oxidation. pressbooks.pub

In silico models are often used in the early stages of drug discovery to predict the most likely sites of metabolism on a lead compound. youtube.com By identifying these metabolic hotspots on the this compound structure, medicinal chemists can proactively design analogs where these positions are modified to enhance stability while preserving pharmacological activity.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its binding mode. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological properties. nih.gov This approach can be used to improve potency, selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

For the this compound scaffold, several bioisosteric replacement strategies can be envisioned:

Ring Equivalents : The phenyl ring can be replaced with other aromatic systems, such as pyridine, thiophene, or pyrimidine. pressbooks.pubcambridgemedchemconsulting.com This can significantly alter properties like solubility, hydrogen bonding capacity, and metabolic stability. For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and change the molecule's interaction with the target protein and metabolic enzymes. nih.gov

Functional Group Mimics : The oxygen atom in the morpholine ring could be replaced by its bioisostere, sulfur, to create a thiomorpholine analog. jchemrev.com This modification would alter the ring's geometry, polarity, and hydrogen bond accepting capability.

Hydrogen/Halogen Replacement : As mentioned for improving metabolic stability, replacing hydrogen atoms with fluorine is a common bioisosteric strategy. Fluorine is small and can mimic hydrogen sterically, but its high electronegativity can alter local electronic properties, influence binding interactions, and block metabolic oxidation. nih.gov The development of fluorinated phenmetrazine analogs like 3-fluorophenmetrazine (B1651833) (3-FPM) is a practical example of this strategy being applied to the broader phenylmorpholine class. nih.gov

The following table outlines potential bioisosteric replacements for different moieties within the this compound structure.

| Original Group/Atom | Potential Bioisosteres | Potential Outcome |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Altered solubility, metabolism, and target interactions |

| Morpholine Oxygen | Sulfur (S), Methylene (CH₂) | Modified ring pucker, polarity, and H-bonding |

| Ethyl Group (-CH₂CH₃) | Cyclopropyl, Methoxy (-OCH₃) | Altered lipophilicity and conformation |

| Hydrogen (on Phenyl Ring) | Fluorine (F), Chlorine (Cl) | Blocked metabolism, altered electronic properties |

Design of Prodrugs for Optimized Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. nih.gov This strategy is often used to overcome pharmacokinetic barriers, such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. researchgate.net

The this compound structure contains a secondary amine within the morpholine ring, which serves as an ideal "handle" for prodrug design. researchgate.net A well-established example from the parent phenylmorpholine class is the relationship between phendimetrazine and phenmetrazine. Phendimetrazine, which has a methyl group on the morpholine nitrogen, is considered a prodrug that undergoes in vivo N-demethylation to release the more active phenmetrazine. google.com

Applying this concept, N-substituted derivatives of this compound can be designed to act as prodrugs. A promoiety (a carrier group) can be attached to the nitrogen atom via a labile bond, such as an amide or carbamate linkage. This promoiety can be designed to:

Increase Lipophilicity : Attaching a lipophilic group can enhance the molecule's ability to cross the blood-brain barrier, which is crucial for centrally acting drugs.

Improve Solubility : Conversely, attaching a polar, ionizable group (like a phosphate or an amino acid) can increase aqueous solubility for potential formulation in aqueous solutions.

Achieve Targeted Delivery : Prodrugs can be designed to be activated by specific enzymes that are concentrated in a particular tissue or organ, thereby targeting drug release. nih.gov

Once administered, endogenous enzymes such as esterases or amidases would cleave the promoiety, releasing the active this compound at the desired site of action. This approach can improve bioavailability, reduce side effects, and prolong the therapeutic effect of the parent compound. nih.gov

Translational Research Perspectives and Future Directions for 3 Ethyl 2 Phenylmorpholine

Exploration of Novel Therapeutic Applications based on Preclinical Findings

While direct preclinical research on 3-Ethyl-2-phenylmorpholine is limited in publicly accessible literature, extensive studies on its close analogues, particularly phenmetrazine (3-methyl-2-phenylmorpholine) and other substituted 2-phenylmorpholine (B1329631) derivatives, provide a strong basis for exploring its therapeutic potential. These compounds are primarily recognized for their activity as monoamine releasing agents, which suggests a range of applications in neuropsychiatric and metabolic disorders. wikipedia.orgwikipedia.org

Substituted phenylmorpholines act as releasers of monoamine neurotransmitters, with varying potency and selectivity for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). wikipedia.org This mechanism of action is the foundation for their potential therapeutic applications. For instance, phenmetrazine was historically used as an appetite suppressant. wikipedia.org Analogues of this compound, such as various 2-(substituted phenyl)-3,5,5-trimethylmorpholine derivatives, have been investigated for their effects on monoamine uptake and nicotinic acetylcholine receptor (nAChR) function, indicating potential as aids for smoking cessation. nih.gov

Preclinical studies in rats have demonstrated that the central stimulant effects of these compounds are a key aspect of their pharmacological profile. wikipedia.org The activity of these compounds is highly dependent on their stereochemistry. For example, in studies with phenmetrazine, the dextro isomer is significantly more potent in terms of central stimulation. wikipedia.org

The primary mechanism of action for many phenylmorpholine derivatives is the inhibition of dopamine and norepinephrine reuptake. researchgate.net Some analogues also show antagonist activity at nicotinic acetylcholine receptors, which contributes to their potential in treating nicotine addiction. nih.gov The therapeutic potential of these compounds often lies in their ability to modulate dopaminergic and noradrenergic pathways.

Table 1: Preclinical Monoamine Transporter Activity of 2-Phenylmorpholine Analogues

| Compound | Dopamine (DA) Uptake Inhibition (IC50 nM) | Norepinephrine (NE) Uptake Inhibition (IC50 nM) | Serotonin (5-HT) Uptake Inhibition (IC50 nM) |

|---|---|---|---|

| (S,S)-3-ethyl-2-phenylmorpholine analogue | 23 | 19 | 1800 |

| (S,S)-3-propyl-2-phenylmorpholine analogue | 6.0 | 9 | 300 |

Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which include ethyl and propyl substitutions at the 3-position of the morpholine (B109124) ring. nih.gov

The data from these analogues suggest that this compound could be a potent inhibitor of dopamine and norepinephrine uptake with weaker effects on serotonin uptake. This profile is characteristic of stimulant medications and suggests potential applications in conditions like ADHD and narcolepsy, as well as for appetite suppression. wikipedia.orgnih.gov

Challenges and Opportunities in Developing Morpholine-Based Therapeutics

The development of morpholine-based therapeutics, particularly those targeting the central nervous system (CNS), presents a unique set of challenges and opportunities.

Challenges:

Blood-Brain Barrier (BBB) Penetration: A major hurdle for any CNS drug is its ability to cross the highly selective blood-brain barrier. The physicochemical properties of a molecule, such as its size and lipophilicity, are critical determinants of its ability to enter the brain. While the morpholine scaffold can be modified to optimize these properties, achieving efficient BBB penetration without compromising therapeutic efficacy remains a significant challenge.

Abuse Liability: Compounds that act as dopamine releasers or reuptake inhibitors, such as many phenylmorpholine derivatives, carry a high potential for abuse. Phenmetrazine, for example, was withdrawn from the market due to widespread misuse. wikipedia.org Developing analogues with reduced abuse potential is a critical challenge. This could potentially be addressed through the development of prodrugs that allow for a slower onset of action. google.com

Selectivity and Off-Target Effects: Achieving selectivity for specific monoamine transporters is crucial to minimize side effects. Many stimulants affect multiple neurotransmitter systems, which can lead to undesirable effects such as anxiety, insomnia, and cardiovascular issues. nih.gov Fine-tuning the molecular structure to enhance selectivity for dopamine and norepinephrine transporters over the serotonin transporter is a key challenge in the development of these compounds.

Opportunities:

Scaffold Versatility: The morpholine ring is a versatile scaffold that can be readily modified at multiple positions. This allows for the synthesis of a wide range of analogues with diverse pharmacological profiles. By systematically altering substituents on the phenyl and morpholine rings, it is possible to optimize potency, selectivity, and pharmacokinetic properties. wikipedia.org

Treatment of Complex Neurological Disorders: The ability of phenylmorpholine derivatives to modulate monoamine systems opens up opportunities for treating a variety of complex CNS disorders beyond their traditional use as anorectics. There is potential for the development of novel treatments for ADHD, depression, and substance abuse disorders, such as nicotine addiction. wikipedia.orgnih.gov

Precision Medicine: Advances in our understanding of the genetic and neurobiological basis of CNS disorders may allow for a more targeted approach to drug development. By identifying patient populations with specific dysfunctions in monoamine signaling, it may be possible to develop more effective and personalized morpholine-based therapeutics.

Advanced Research Tools and Methodologies for Future Studies

The future investigation of this compound and its analogues will benefit from a range of advanced research tools and methodologies that can provide deeper insights into their synthesis, mechanism of action, and therapeutic potential.

Advanced Synthesis Techniques:

Stereoselective Synthesis: The biological activity of chiral molecules like this compound is often dependent on their specific stereoisomers. Advanced synthetic methods that allow for the stereoselective synthesis of the desired enantiomer are crucial. This includes techniques that utilize chiral starting materials or catalysts to control the three-dimensional arrangement of atoms in the final compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. This can be particularly useful for the optimization of synthetic routes to novel morpholine derivatives.

Computational Modeling and Simulation:

Molecular Docking: Computational docking studies can be used to predict how this compound and its analogues bind to their target proteins, such as the dopamine and norepinephrine transporters. These models can provide valuable insights into the key molecular interactions that are responsible for the compound's activity and can guide the design of new analogues with improved properties. nih.govchapman.eduresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their targets over time. This can help to understand the conformational changes that occur upon binding and can provide a more accurate prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural features of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

In Vitro and In Vivo Models:

High-Throughput Screening: Modern screening techniques allow for the rapid testing of large numbers of compounds for their activity at various biological targets. This can accelerate the discovery of new lead compounds with desirable pharmacological profiles.

Advanced Imaging Techniques: Techniques such as positron emission tomography (PET) can be used to study the binding of radiolabeled ligands to monoamine transporters in the living brain. This can provide valuable information about the in vivo pharmacology of these compounds.

Patent Landscape and Academic Contributions to the Field

The patent landscape for phenylmorpholine derivatives reflects a long-standing interest in their therapeutic potential, primarily as stimulants and appetite suppressants. Academic research has played a crucial role in elucidating the structure-activity relationships and mechanisms of action of these compounds.

Patent Landscape:

A review of the patent literature reveals numerous patents covering a wide range of substituted phenylmorpholine derivatives. These patents often claim novel chemical entities, methods for their synthesis, and their use in treating various medical conditions.

For example, patents have been filed for phenylmorpholine analogues as monoamine reuptake inhibitors and releasing agents for the treatment of obesity, drug addiction, and depression. google.com Some patents specifically claim derivatives with substitutions on both the phenyl and morpholine rings, highlighting the broad scope of chemical space that has been explored. googleapis.com

A notable patent application from 2011 by Blough et al. describes a series of phenmetrazine analogues, including those with substitutions on the phenyl ring, and details their monoamine transporter activity. nih.gov This highlights the ongoing effort to develop novel stimulants with potentially improved therapeutic profiles. European patents also exist for morpholine derivatives as therapeutic agents, indicating a global interest in this class of compounds. googleapis.comgoogle.com

Academic Contributions: